(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13465860
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[(2-aminoacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t11-/m0/s1 |
| Standard InChI Key | KWLYSUYKVDQRRQ-NSHDSACASA-N |
| Isomeric SMILES | CC(C)N([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN |
| SMILES | CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN |
| Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN |
Introduction
Molecular and Structural Overview
Molecular Properties
The compound is an amino acid derivative with a pyrrolidine backbone, featuring a tert-butyl ester, an amino-acetyl group, and an isopropyl-amino substituent. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₇N₃O₃ | |
| Molecular Weight | 285.38 g/mol | |
| IUPAC Name | tert-butyl (3S)-3-[(2-aminoacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate | |
| SMILES | CC(C)N([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN | |
| PubChem CID | 66564050 |
Its stereochemistry is defined by the (S)-configuration at the pyrrolidine ring, which influences its biological interactions.
Synthesis and Chemical Modifications
Synthetic Route
The synthesis involves multi-step reactions, including:
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Pyrrolidine ring formation: Achieved via cyclization reactions under controlled conditions.
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Introduction of amino-acetyl and isopropyl-amino groups: Utilizes nucleophilic substitution or coupling reactions.
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Tert-butyl ester protection: Ensures stability during intermediate steps.
Key solvents include tetrahydrofuran (THF) or dichloromethane (DCM), with reaction temperatures optimized between 0°C and 25°C to maximize yield.
Functional Group Reactivity
The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative, a critical step for further functionalization. The amino-acetyl group participates in condensation reactions, enabling conjugation with other biomolecules .
Structural Analogues and Comparative Analysis
Key Structural Variants
Biological Activity Comparisons
Pyrrolidine derivatives like the target compound exhibit enhanced enzyme-binding affinity due to their smaller ring size compared to piperidine analogues . The presence of the amino-acetyl group in the target compound facilitates hydrogen bonding with active sites, whereas chloro-acetyl derivatives demonstrate altered reactivity profiles .
Biological Interactions and Mechanistic Insights
Target Engagement
The compound’s mechanism involves interactions with metalloproteases, particularly zinc hydrolases, as highlighted in patents for endothelin-converting enzyme (ECE) inhibition . Key interactions include:
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Hydrogen bonding: Between the amino-acetyl group and enzyme active sites .
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Hydrophobic interactions: From the tert-butyl ester and isopropyl-amino groups.
Research Findings and Future Directions
Binding Kinetics
Preliminary studies suggest moderate binding affinity (Kd values in the μM range) for metalloproteases, though detailed kinetic analyses remain pending .
Challenges and Optimization Strategies
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Stereochemical purity: Critical for biological activity; racemization must be minimized during synthesis .
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Solubility: Limited aqueous solubility necessitates formulation strategies (e.g., prodrug development).
Emerging Applications
Computational modeling predicts potential utility in:
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Anticancer drug design: By targeting matrix metalloproteases involved in tumor progression .
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Antiviral agents: Leveraging its ability to modulate zinc-dependent enzymes .
Data Tables and Supporting Evidence
Comparative Pharmacological Properties
| Property | Target Compound | Piperidine Analogue (C₁₆H₃₁N₃O₃) |
|---|---|---|
| Ring Size | 5-membered (pyrrolidine) | 6-membered (piperidine) |
| Solubility (H₂O) | Low | Moderate |
| Enzyme Inhibition (ECE) | High | Moderate |
Reaction Pathways
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Ester Hydrolysis | HCl (aq.), reflux | Carboxylic acid derivative |
| Amine Alkylation | Alkyl halide, K₂CO₃, DMF | Extended side-chain derivatives |
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